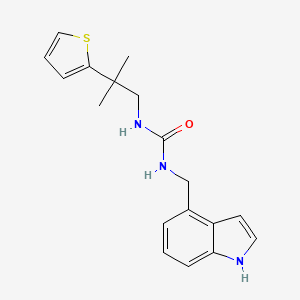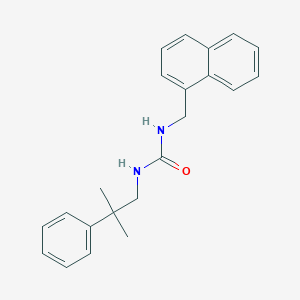![molecular formula C12H16N6O4 B7432398 1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide](/img/structure/B7432398.png)
1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide, also known as TAK-659, is an investigational drug compound that is currently being studied for its potential therapeutic applications. This compound belongs to the class of drugs known as protein kinase inhibitors, which are used to treat a variety of diseases including cancer, autoimmune disorders, and inflammation.
Mechanism of Action
1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide works by inhibiting the activity of a specific protein kinase known as Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By inhibiting BTK, 1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide can prevent the growth and spread of cancer cells and reduce inflammation in autoimmune disorders.
Biochemical and Physiological Effects:
1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide has been shown to have a high degree of selectivity for BTK, which reduces the risk of off-target effects. It has also been shown to have good oral bioavailability, which means it can be taken orally and still be effective. In preclinical studies, 1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide has been shown to induce apoptosis (cell death) in cancer cells and reduce inflammation in autoimmune disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide is its high degree of selectivity for BTK, which reduces the risk of off-target effects. Another advantage is its good oral bioavailability, which makes it easier to administer in preclinical studies. However, one limitation is that 1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide is still in the early stages of development, and more research is needed to fully understand its potential therapeutic applications.
Future Directions
There are several potential future directions for the research and development of 1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide. One direction is to further study its potential use in the treatment of various types of cancer, including solid tumors. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of 1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide and its potential effects on other signaling pathways in the body.
Synthesis Methods
The synthesis of 1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide involves several steps, including the reaction of piperidine with a carboxylic acid and the subsequent reaction of the resulting compound with a triazole derivative. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Scientific Research Applications
1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been studied for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and psoriasis.
properties
IUPAC Name |
1-[1-(2-oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O4/c13-10(19)8-5-18(16-15-8)7-1-3-17(4-2-7)11(20)9-6-22-12(21)14-9/h5,7,9H,1-4,6H2,(H2,13,19)(H,14,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWWGUNEPQJEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C(=O)N)C(=O)C3COC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![17-(4-Fluorophenyl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432320.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![3-N-[5-(4-fluoroanilino)isoquinolin-8-yl]-1-phenylpyrazole-3,5-dicarboxamide](/img/structure/B7432349.png)
![ethyl 4-(1H-imidazo[4,5-b]pyridine-6-carbonylamino)-1H-pyrazole-5-carboxylate](/img/structure/B7432367.png)


![N-[4-[benzyl(methyl)amino]phenyl]-5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7432377.png)

![2-[4-[2-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-oxoacetyl]piperazin-1-yl]-5-fluorobenzonitrile](/img/structure/B7432384.png)
![N-butyl-2-[4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B7432390.png)
![3-chloro-N-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)pentan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B7432407.png)
![1-[4-[3-[4-(Hydroxymethyl)triazol-1-yl]propylcarbamoylamino]phenyl]-1,3-dimethylurea](/img/structure/B7432414.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylsulfonyl)-N-[[(2R)-piperidin-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B7432416.png)
![3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylsulfonyl)-N-[[(2R)-piperidin-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B7432420.png)